molecular formula C14H11NO4S B3009458 Methyl 3-nitro-4-(phenylthio)benzoate CAS No. 33358-30-4

Methyl 3-nitro-4-(phenylthio)benzoate

Cat. No. B3009458
CAS RN: 33358-30-4
M. Wt: 289.31
InChI Key: STFIAUKBFFALNK-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-(phenylthio)benzoate is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. The compound features a benzoate ester functional group, a nitro group, and a phenylthio substituent, which contribute to its reactivity and physical characteristics. The research on related compounds has explored aspects such as crystal structure, spectroscopic properties, and reactivity, providing insights into the behavior of such molecules under different conditions.

Synthesis Analysis

The synthesis of compounds related to this compound often involves condensation reactions and the use of specific reagents to introduce functional groups. For instance, the synthesis of cyano(ethoxycarbonothioylthio)methyl benzoate involves the application of a one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins . Similarly, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate is achieved by a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . These methods highlight the versatility of synthetic approaches in creating various substituted benzoates.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using techniques such as X-ray diffraction and quantum mechanical calculations . These studies reveal the conformation of the molecules, the orientation of substituents, and intramolecular interactions such as hydrogen bonding and close contacts between sulfur and oxygen atoms . The crystal structure analysis provides detailed information on the spatial arrangement of atoms, which is crucial for understanding the compound's reactivity and properties.

Chemical Reactions Analysis

The reactivity of this compound and related compounds is influenced by the presence of functional groups such as nitro, amino, and sulfonyl groups. These groups can participate in various chemical reactions, including radical additions, translocations, and rearrangements . For example, the presence of a nitro group can lead to intramolecular interactions and influence the outcome of reactions, as seen in the rearrangement of 2-(N-Methyl-N-nitroamino)-4-phenylthiazole . The study of these reactions helps in understanding the chemical behavior of such compounds and their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and structurally related compounds are characterized by spectroscopic studies and computational methods . These studies provide information on vibrational frequencies, NMR chemical shifts, electronic absorption spectra, and other properties such as dipole moments and nonlinear optical properties . Additionally, the phase behavior and mesophase thermal stability of compounds with similar structures have been investigated, revealing the influence of substituents on these properties . Understanding these properties is essential for the development of materials and applications based on such compounds.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, a molecule similar to Methyl 3-nitro-4-(phenylthio)benzoate, demonstrates complex hydrogen bonding, forming sheets and chains in its molecular structure. This reveals the potential for intricate molecular interactions in related compounds (Portilla et al., 2007).

Conformational Properties

  • Research on methyl 2-(4-nitrophenylthio)benzoate, a compound structurally related to this compound, has provided insights into the conformational dynamics of diaryl sulphides, which are important in understanding the behavior of such compounds under different conditions (Kucsman et al., 1986).

Synthesis and Spectral Studies

  • The synthesis and spectral analysis of alkyl-3-[(substituted phenylthio)methyl] benzoates, which are closely related to this compound, have been studied, contributing to the understanding of their chemical properties and potential applications (El-Bardan et al., 1992).

Sulphur(IV)-Oxygen Interaction

  • Investigations into the sulphur(IV)-oxygen interaction in compounds like methyl 2-(methylthio)benzoate and methyl 2-(2-nitrophenylthio)benzoate, which are similar to this compound, provide valuable insights into the interactions and stability of these compounds (Kucsman et al., 1984).

Alkaline C-S Bond Cleavage

  • The study of alkaline C-S bond cleavage in arylthiomethyl benzoates, similar to this compound, has contributed to understanding the reactivity and decomposition pathways of these compounds (El-Hegazy et al., 1994).

Mesophase Behavior in Liquid Crystal Compounds

  • Research on liquid crystal compounds, such as 4-substituted phenylazo phenyl 4′-(4″-alkoxyphenylazo) benzoates, which have structural similarities to this compound, has been conducted to understand their mesophase behavior, stability, and potential applications in display technologies (Saad et al., 2019).

Substituent Effects on Mesomorphic Properties

  • The study of substituent effects on the mesomorphic properties of compounds, such as 4-nitrophenyl 4-(4-alkoxybenzoyloxy)benzoates, highlights the influence of molecular structure on liquid crystal properties, which is relevant for designing advanced materials with specific characteristics (Takenaka & Teshima, 1994).

properties

IUPAC Name

methyl 3-nitro-4-phenylsulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c1-19-14(16)10-7-8-13(12(9-10)15(17)18)20-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFIAUKBFFALNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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